Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a fused 1,2,4-triazin-3,5-dione core linked to a 1,2,4-oxadiazole ring. The molecule includes an ethyl ester group at the oxadiazole-5-position and a 4-fluorophenyl substituent at the triazin-2-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., triazole, pyrimidine, and thiazole derivatives) suggest applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O5/c1-3-21-14(23)11(12-18-13(27-20-12)15(24)26-4-2)19-22(16(21)25)10-7-5-9(17)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIRHZLMOYQZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1 based on various research findings, including its antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 373.31 g/mol. The structure includes a triazine ring and an oxadiazole moiety which are significant for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds containing similar structural motifs to compound 1 exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial potency. Compounds with substituted amide or imino side chains have shown improved antimicrobial activity against various bacterial strains .
- Comparative Studies : In studies comparing various derivatives, compounds similar to compound 1 showed promising results against Escherichia coli and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL for some derivatives .
Anticancer Activity
The anticancer potential of compound 1 has also been investigated:
- In Vitro Studies : Compound 1 has been screened against several cancer cell lines. Preliminary results indicate moderate to high cytotoxicity depending on the specific structure of the derivative being tested. For example, related compounds have shown IC50 values ranging from 1.61 µg/mL to over 10 µg/mL against different cancer cell lines .
- Mechanistic Insights : The cytotoxic effects are often attributed to the ability of these compounds to interfere with tubulin polymerization and induce apoptosis in cancer cells . Structural modifications that enhance hydrophobic interactions have been linked to increased activity.
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to compound 1:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocycles from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Diversity: The target compound’s 1,2,4-triazin-3,5-dione core is distinct from triazoles () and pyrimidines (). The 1,2,4-oxadiazole ring (target) contrasts with thiazole () and pyrazole () systems, which differ in aromaticity and ring strain.
Substituent Effects :
- The 4-fluorophenyl group (target) is a common feature in and , contributing to lipophilicity and metabolic stability.
- Ethyl ester groups (target, –5) improve solubility but may hydrolyze under acidic/basic conditions.
Acidity and Solubility: Triazolone derivatives () exhibit tunable acidity (pKa 5.2–8.7) based on substituents, suggesting the target’s triazin-dione core could display similar pH-dependent behavior . Fluorinated aryl groups (target, ) reduce solubility in polar solvents compared to non-halogenated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
